
3,4-ジヒドロイソキノリン
概要
説明
3,4-Dihydroisoquinoline (3,4-DIQ) is an organic compound with a cyclic structure composed of seven atoms of carbon and nitrogen. It is an important intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceuticals, and has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
電気合成と水素生成
3,4-ジヒドロイソキノリン(DHIQ): は、水素生成を伴う電気合成プロセスで使用されてきました。 研究によると、三次元中空CoNiベースのマイクロアレイ電極触媒を使用すると、DHIQの高度に選択的な電気合成が可能になることが示されています . このプロセスは、付加価値製品を生み出すだけでなく、クリーンエネルギー源である水素も生成します。 Coで調節された電子環境は、テトラヒドロイソキノリンの非直接電気酸化プロセス中のDHIQの選択性を高めるために重要です .
フリーラジカルスカベンジング
DHIQ誘導体は合成され、フリーラジカルスカベンジング活性が試験されています。 これらの化合物は、DPPH、ABTS、スーパーオキシドアニオンラジカル、一酸化窒素ラジカルアッセイなどのさまざまなアッセイを使用して評価されています . これらの誘導体のラジカルスカベンジング能力は、酸化ストレス関連の疾患における潜在的な治療用途を示唆しています .
酵素阻害
3,4-ジヒドロイソキノリンの誘導体は、D-アミノ酸オキシダーゼ(DAAO)、アセチルコリンエステラーゼ(AChE)、ブチリルコリンエステラーゼ(BuChE)などの酵素に対して阻害活性を示すことが示されています . これらの酵素は、さまざまな生理学的プロセスに関与しており、その阻害は、アルツハイマー病やその他の神経変性疾患などの状態の治療に有益となる可能性があります .
抗痙攣活性
ヘテロサイクル誘導体を含む3,4-ジヒドロイソキノリンの新規シリーズが合成され、抗痙攣活性が評価されました。 それらは、最大電気ショック(MES)およびペンチレンテトラゾール(PTZ)誘発発作試験を使用して試験されています . これらの研究の結果は、てんかんやその他の発作関連障害の新しい治療法の開発に貢献する可能性があります .
製薬業界の関心
3,4-ジヒドロイソキノリン誘導体は、そのさまざまな生物学的特性により、製薬業界の関心を集めています。 それらは、抗転移、抗炎症、鎮痛、抗不整脈、抗凝集、降圧、抗菌などの活性を示すことが報告されています . これらの特性により、それらは新しい薬の開発のための貴重な候補となります。
触媒作用
DHIQの独特の電子特性により、特に分子の選択的活性化または変換を必要とする反応で、触媒作用に使用できる候補となっています。 <a data-citationid="079cdfb3-559a-444f-e994-a8d3cf74a78b-37-group" h="ID=SERP,5015.1"
作用機序
Target of Action
3,4-Dihydroisoquinoline is a bioactive compound that has been found to target several biological entities. It has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 , a key enzyme involved in both breast and prostate cancer . Additionally, it has shown antioomycete activity against the phytopathogen Pythium recalcitrans , suggesting its potential use in plant disease management.
Mode of Action
The mode of action of 3,4-Dihydroisoquinoline involves its interaction with its targets leading to significant changes. For instance, in the case of Pythium recalcitrans, the compound disrupts the biological membrane systems of the pathogen . In the context of AKR1C3 inhibition, the compound binds in an adjacent hydrophobic pocket of the enzyme .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dihydroisoquinoline are primarily related to its targets. In the case of AKR1C3, the inhibition of this enzyme can affect the steroid hormone biosynthesis pathway, which plays a crucial role in the progression of hormone-dependent cancers . The disruption of the biological membrane systems of Pythium recalcitrans affects the pathogen’s survival and growth .
Pharmacokinetics
For instance, the introduction of substituents at the 3-position of 3,4-dihydroisoquinoline derivatives generally improves their biostability . This suggests that such modifications could enhance the compound’s absorption and distribution, while reducing its metabolism and excretion, thereby improving its bioavailability.
Result of Action
The result of 3,4-Dihydroisoquinoline’s action is primarily observed at the molecular and cellular levels. In the case of Pythium recalcitrans, the compound’s action leads to the disruption of the pathogen’s biological membrane systems, thereby inhibiting its growth . In the context of AKR1C3 inhibition, the compound’s action could potentially suppress the progression of hormone-dependent cancers .
Action Environment
The action of 3,4-Dihydroisoquinoline can be influenced by various environmental factors. For instance, the compound’s electrosynthesis, which involves the indirect electrooxidation process of tetrahydroisoquinoline, is significantly boosted in a Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals and their redox states .
将来の方向性
Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .
生化学分析
Biochemical Properties
3,4-Dihydroisoquinoline can be used as a reactant to synthesize various compounds . It has been used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, and more
Cellular Effects
It is known that it is an important precursor used in the production of drugs for treating various diseases . Therefore, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-Dihydroisoquinoline for the indirect electrooxidation process of THIQ .
Temporal Effects in Laboratory Settings
It is known that it is an important precursor used in the production of drugs for treating various diseases .
特性
IUPAC Name |
3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
| Record name | G 1616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3230-65-7 | |
| Record name | 3,4-Dihydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | G 1616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | G 1616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

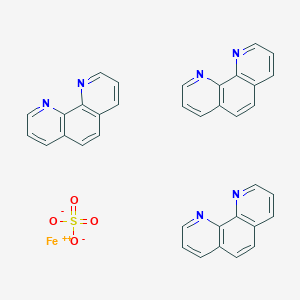
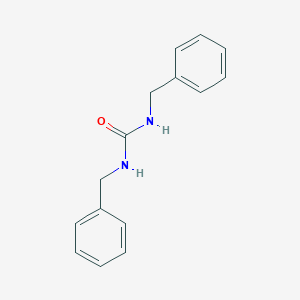





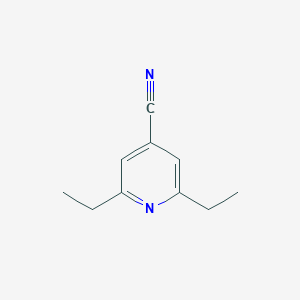
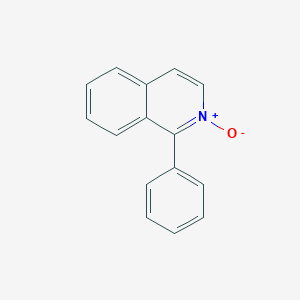
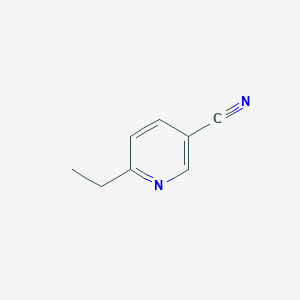
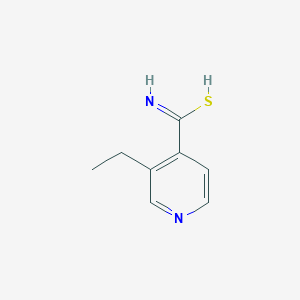

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
